![molecular formula C18H11BrO4S B383472 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate CAS No. 433305-82-9](/img/structure/B383472.png)

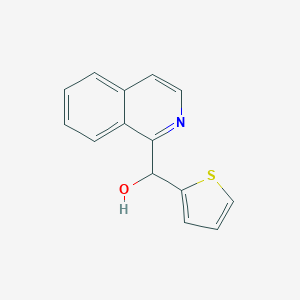

4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Polymerization Applications

4-Bromo derivatives, including 4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate, are used in atom transfer radical polymerization (ATRP) for synthesizing polymers with controlled molecular weight and low polydispersity index. The resulting polymers exhibit fluorescence, which can be altered by different metal cations, making them useful in materials science and sensor applications (Zhou et al., 2014).

2. Liquid Crystal Research

4-Bromo-2-thienyl compounds contribute to the creation of liquid crystalline materials. These materials exhibit phases like nematic and smectic A, with certain homologs displaying unique molecular arrangements. Such research is crucial for advancing liquid crystal display technologies and other optoelectronic devices (Miyake et al., 1984).

3. Antibacterial Activity

Derivatives of 3-(5-nitro-2-thienyl)acrylic acid, closely related to 4-Bromo-2-thienyl compounds, have been synthesized and shown to possess antibacterial properties. These findings are significant for the development of new antimicrobials and further expand the potential medical applications of such compounds (Kimura et al., 1962).

4. Novel Biological Activities

Compounds similar to 4-Bromo-2-thienyl have been synthesized and found to exhibit antibacterial and antifungal properties. This highlights the potential for such compounds in the development of new antimicrobial agents (Desai et al., 2018).

5. Photochemical Applications

Bromo-substituted furan derivatives, closely related to 4-Bromo-2-thienyl compounds, are utilized in photochemical synthesis, demonstrating potential in the field of organic chemistry and material sciences (Arroyo et al., 2002).

properties

IUPAC Name |

[4-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEIJODYSCHTGT-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)

![5-{(allylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B383392.png)

![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)

![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)

![4-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B383404.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B383408.png)

![N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B383411.png)

![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)